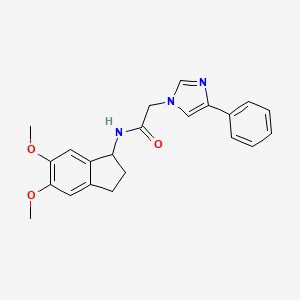
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indenyl-imidazole derivatives. These compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indenyl Intermediate: Starting with a suitable precursor, such as 5,6-dimethoxyindanone, the indenyl intermediate can be synthesized through a series of reactions including reduction and cyclization.
Imidazole Derivatization: The phenyl-imidazole moiety can be synthesized separately through the condensation of aniline with glyoxal, followed by cyclization.
Coupling Reaction: The final step involves coupling the indenyl intermediate with the imidazole derivative using reagents like acyl chlorides or anhydrides under specific conditions (e.g., presence of a base, appropriate solvent, and temperature control).
Industrial Production Methods
Industrial production of such compounds may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques like continuous flow synthesis and the use of automated reactors may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the indenyl or imidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases like cancer or neurological disorders.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.
Pathways: Modulation of biochemical pathways, such as those involved in cell growth or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(4-methyl-1H-imidazol-1-yl)acetamide
- N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(4-ethyl-1H-imidazol-1-yl)acetamide
Uniqueness
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(4-phenyl-1H-imidazol-1-yl)acetamide is unique due to its specific structural features, such as the presence of both indenyl and phenyl-imidazole moieties. This combination may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H23N3O3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(4-phenylimidazol-1-yl)acetamide |
InChI |
InChI=1S/C22H23N3O3/c1-27-20-10-16-8-9-18(17(16)11-21(20)28-2)24-22(26)13-25-12-19(23-14-25)15-6-4-3-5-7-15/h3-7,10-12,14,18H,8-9,13H2,1-2H3,(H,24,26) |
InChI Key |
XCHOUKKRBBOHKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(CCC2=C1)NC(=O)CN3C=C(N=C3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















